molecular formula C9H9ClO4S B2404872 3-(Chlorosulfonyl)-4-ethylbenzoic acid CAS No. 500596-03-2

3-(Chlorosulfonyl)-4-ethylbenzoic acid

Cat. No.: B2404872
CAS No.: 500596-03-2
M. Wt: 248.68
InChI Key: SKNKEPXGRHVXFL-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4-ethylbenzoic acid typically involves the chlorosulfonation of 4-ethylbenzoic acid. The process begins with the introduction of chlorosulfonic acid to 4-ethylbenzoic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process parameters, such as temperature, pressure, and the concentration of chlorosulfonic acid, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, often in the presence of a base like triethylamine.

    Reduction: Reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) are commonly used.

    Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Sulfonic Acids: Formed through oxidation or reduction reactions.

Scientific Research Applications

3-(Chlorosulfonyl)-4-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-ethylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds, which is useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the ethyl group at the fourth position.

    4-(Chlorosulfonyl)benzoic acid: The chlorosulfonyl group is at the fourth position instead of the third.

    3-(Chlorosulfonyl)-4-methylbenzoic acid: Similar structure but has a methyl group instead of an ethyl group at the fourth position.

Uniqueness

3-(Chlorosulfonyl)-4-ethylbenzoic acid is unique due to the presence of both the chlorosulfonyl and ethyl groups, which confer distinct reactivity and properties compared to its analogs. The ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-chlorosulfonyl-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNKEPXGRHVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500596-03-2
Record name 3-(chlorosulfonyl)-4-ethylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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